molecular formula C34H50N8O10 B1201055 Biggam CAS No. 65147-06-0

Biggam

Cat. No. B1201055
CAS RN: 65147-06-0
M. Wt: 730.8 g/mol
InChI Key: PWOIMWXLMWHALO-SBZQNBARSA-N
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Description

Biggam is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers working on a variety of projects. In

Scientific Research Applications

  • Data-Driven Medicine : Shah and Tenenbaum (2012) discussed how biomedical informatics can revolutionize health and healthcare by utilizing large-scale data measurements and data-centric approaches. This includes the prediction of adverse drug reactions by integrating various data types (Shah & Tenenbaum, 2012).

  • Hotspot Prediction in Scientific Research : Ma et al. (2021) highlighted the importance of big-data analytics in improving the efficiency of scientific research prediction. They utilized deep neural networks and genetic algorithms for more accurate predictions (Ma, Zou, Han, & Ma, 2021).

  • Usage in Complex Analytics : Krishnan (2020) emphasized the application of big data in scientific research where large datasets from experiments are analyzed for complex outcomes, such as in the discovery of the Higgs boson particle (Krishnan, 2020).

  • Ethical Considerations : Zook et al. (2017) addressed the ethical questions raised by big data research, especially in sensitive areas like human behavior and health (Zook et al., 2017).

  • Data Protection in Scholarly Big Data : Shen et al. (2018) proposed a data protection scheme for scholarly big data, utilizing cloud computing technology for secure and efficient data applications (Shen, Wang, Wang, Ji, & Zhang, 2018).

  • Data Decision in Research Management : Nan (2022) explored the application of "data decision-making" in scientific research management, emphasizing its role in creating a benign research ecology and academic environment (Nan, 2022).

  • Precision Medicine and Big Data : Hulsen et al. (2019) discussed the role of big data in driving changes in clinical practice, from personalized therapy to intelligent drug design and population screening (Hulsen et al., 2019).

  • Challenges and Quality Issues in Big Data : Liu et al. (2016) highlighted the challenges in data quality and usage in big data research, emphasizing the need for sound research design and solid theories (Liu, Li, Li, & Wu, 2016).

properties

IUPAC Name

(4S)-5-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-2-oxoethyl]amino]-4-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N8O10/c1-7-18(2)28(42-33(50)52-34(4,5)6)31(49)40-23(12-13-26(44)45)29(47)38-17-25(43)41-30(48)22(9-8-14-37-32(35)36)39-20-10-11-21-19(3)15-27(46)51-24(21)16-20/h10-11,15-16,18,22-23,28,39H,7-9,12-14,17H2,1-6H3,(H,38,47)(H,40,49)(H,42,50)(H,44,45)(H4,35,36,37)(H,41,43,48)/t18-,22-,23-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOIMWXLMWHALO-SBZQNBARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90983717
Record name 4-[(2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-5-hydroxy-5-[(2-hydroxy-2-{[N~2~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)arginyl]imino}ethyl)imino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90983717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

730.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biggam

CAS RN

65147-06-0
Record name tertiary-Butyloxycarbonyl-isoleucyl-glutamyl-glycyl-arginyl-7-amino-4-methylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065147060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-5-hydroxy-5-[(2-hydroxy-2-{[N~2~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)arginyl]imino}ethyl)imino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90983717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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